N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
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Overview
Description
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole moieties connected via an octanedihydrazide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide typically involves the condensation of indole derivatives with octanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation to form the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The indole moieties can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
- N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isophthalohydrazide
Uniqueness
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is unique due to its specific octanedihydrazide linker, which imparts distinct chemical and biological properties. This linker allows for greater flexibility and potential interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N6O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]octanediamide |
InChI |
InChI=1S/C24H24N6O4/c31-19(27-29-21-15-9-5-7-11-17(15)25-23(21)33)13-3-1-2-4-14-20(32)28-30-22-16-10-6-8-12-18(16)26-24(22)34/h5-12,25-26,33-34H,1-4,13-14H2 |
InChI Key |
RFHIFLDQEIPPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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